Cas no 5836-08-8 (1H-Indole-2-propanoic acid)
1H-Indole-2-propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-2-propanoic acid
- BDBM50305669
- AKOS006280094
- 3-(1H-indol-2-yl)propanoic acid
- CS-0247533
- EN300-367732
- 3-indolylpropionic acid
- SCHEMBL606161
- 5836-08-8
- 3-(1H-indol-2-yl)propanoicacid
- DTXSID30522649
- AG-205/37082052
- CHEMBL595027
- G68912
- DB-291408
-
- MDL: MFCD01235234
- Inchi: 1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14)
- InChI Key: HLSMPONBWJBOKA-UHFFFAOYSA-N
- SMILES: OC(CCC1=CC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 189.07903
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- PSA: 53.09
1H-Indole-2-propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009249-1g |
3-(1H-Indol-2-yl)propanoic acid |
5836-08-8 | 95% | 1g |
$453.44 | 2023-09-01 | |
| Chemenu | CM147141-1g |
3-(1H-indol-2-yl)propanoic acid |
5836-08-8 | 95% | 1g |
$482 | 2021-08-05 | |
| Chemenu | CM147141-1g |
3-(1H-indol-2-yl)propanoic acid |
5836-08-8 | 95% | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | D245836-250mg |
3-(1H-Indol-2-yl)propanoic acid |
5836-08-8 | 95% | 250mg |
$675 | 2024-08-03 | |
| eNovation Chemicals LLC | D245836-1g |
3-(1H-Indol-2-yl)propanoic acid |
5836-08-8 | 95% | 1g |
$785 | 2024-08-03 | |
| Enamine | EN300-367732-0.05g |
3-(1H-indol-2-yl)propanoic acid |
5836-08-8 | 95.0% | 0.05g |
$72.0 | 2025-03-18 | |
| Enamine | EN300-367732-0.1g |
3-(1H-indol-2-yl)propanoic acid |
5836-08-8 | 95.0% | 0.1g |
$108.0 | 2025-03-18 | |
| Enamine | EN300-367732-0.25g |
3-(1H-indol-2-yl)propanoic acid |
5836-08-8 | 95.0% | 0.25g |
$154.0 | 2025-03-18 | |
| Enamine | EN300-367732-0.5g |
3-(1H-indol-2-yl)propanoic acid |
5836-08-8 | 95.0% | 0.5g |
$243.0 | 2025-03-18 | |
| Enamine | EN300-367732-1.0g |
3-(1H-indol-2-yl)propanoic acid |
5836-08-8 | 95.0% | 1.0g |
$311.0 | 2025-03-18 |
1H-Indole-2-propanoic acid Suppliers
1H-Indole-2-propanoic acid Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 1H-Indole-2-propanoic acid
1H-Indole-2-propanoic Acid (CAS No. 5836-08-8): A Comprehensive Overview
1H-Indole-2-propanoic acid (CAS No. 5836-08-8) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as indole-2-propanoic acid or indole-2-propionic acid, is a derivative of indole, a fundamental building block in many natural products and synthetic compounds. Its unique chemical structure and biological properties make it a valuable molecule for various applications, including drug development, biochemical studies, and materials science.
The chemical structure of 1H-Indole-2-propanoic acid consists of an indole ring attached to a propanoic acid group. The indole moiety is a heterocyclic aromatic compound with a seven-membered ring containing one nitrogen atom. The propanoic acid group adds a carboxylic acid functionality to the molecule, which can participate in various chemical reactions and interactions. This combination of functional groups endows 1H-Indole-2-propanoic acid with unique physical and chemical properties, making it an interesting target for both academic and industrial research.
In recent years, the study of 1H-Indole-2-propanoic acid has expanded significantly, driven by its potential applications in drug discovery and development. One of the key areas of interest is its role in modulating biological pathways and its potential as a therapeutic agent. For instance, research has shown that 1H-Indole-2-propanoic acid can interact with specific receptors and enzymes, influencing various physiological processes such as inflammation, oxidative stress, and cell signaling.
A notable study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of 1H-Indole-2-propanoic acid. The researchers found that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that 1H-Indole-2-propanoic acid could be a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory effects, 1H-Indole-2-propanoic acid has also been investigated for its potential neuroprotective properties. A study published in the Journal of Neurochemistry demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. These findings indicate that 1H-Indole-2-propanoic acid may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its biological activities, 1H-Indole-2-propanoic acid has been explored for its use in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand for the synthesis of coordination compounds and metalloenzymes. These complexes have potential applications in catalysis, sensing, and drug delivery systems.
The synthesis of 1H-Indole-2-propanoic acid has been extensively studied, with several methods reported in the literature. One common approach involves the condensation of indole with an appropriate aldehyde or ketone followed by oxidation to form the carboxylic acid group. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, reducing the use of hazardous reagents and minimizing waste generation.
The analytical characterization of 1H-Indole-2-propanoic acid is crucial for ensuring its purity and quality. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to analyze this compound. These methods provide detailed information about the molecular structure and purity, which is essential for both research and industrial applications.
In conclusion, 1H-Indole-2-propanoic acid (CAS No. 5836-08-8) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive target for further investigation and development. As research continues to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and improving human health.
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